molecular formula C18H24N2O4S B12928945 6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-66-6

6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12928945
CAS No.: 137897-66-6
M. Wt: 364.5 g/mol
InChI Key: GJKWWQXIQBJBCA-UHFFFAOYSA-N
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Description

6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenylthio group, and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with a thiophenol derivative.

    Attachment of the tert-Butyl Group: This can be done using Friedel-Crafts alkylation or other suitable alkylation methods.

    Addition of the Hydroxyethoxy Group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylthio group can interact with enzyme active sites, potentially inhibiting their activity. The pyrimidine core can interact with nucleic acids, affecting their function. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-((3-(tert-Butyl)phenyl)thio)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyethoxy group, which may affect its solubility and bioavailability.

    6-((3-(tert-Butyl)phenyl)thio)-1-((2-methoxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a methoxyethoxy group instead of a hydroxyethoxy group, which may alter its reactivity and interactions.

Uniqueness

The presence of the hydroxyethoxy group in 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione enhances its solubility and bioavailability, making it a unique compound with potential advantages in various applications.

Properties

CAS No.

137897-66-6

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

6-(3-tert-butylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C18H24N2O4S/c1-12-15(22)19-17(23)20(11-24-9-8-21)16(12)25-14-7-5-6-13(10-14)18(2,3)4/h5-7,10,21H,8-9,11H2,1-4H3,(H,19,22,23)

InChI Key

GJKWWQXIQBJBCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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